molecular formula C4H9N3O2 B12357691 2-Amino-6-hydroxy-1,3-diazinan-4-one

2-Amino-6-hydroxy-1,3-diazinan-4-one

Cat. No.: B12357691
M. Wt: 131.13 g/mol
InChI Key: IRBYMUGOJRMEEF-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxy-1,3-diazinan-4-one is a nitrogen-containing heterocyclic compound characterized by a six-membered diazinanone ring with amino and hydroxyl substituents at the 2- and 6-positions, respectively. This compound likely shares reactivity patterns common to diazinanones, such as hydrogen-bonding capabilities and participation in cyclization or substitution reactions .

Properties

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

2-amino-6-hydroxy-1,3-diazinan-4-one

InChI

InChI=1S/C4H9N3O2/c5-4-6-2(8)1-3(9)7-4/h2,4,6,8H,1,5H2,(H,7,9)

InChI Key

IRBYMUGOJRMEEF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(NC1=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-hydroxy-1,3-diazinan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of cyanuric chloride with amines under alkaline conditions . This process involves sequential nucleophilic substitution reactions, where the chlorine atoms are replaced by amino and hydroxy groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-hydroxy-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-Amino-6-hydroxy-1,3-diazinan-4-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-hydroxy-1,3-diazinan-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds exhibit structural similarities to 2-amino-6-hydroxy-1,3-diazinan-4-one, differing primarily in substituents or ring modifications:

Compound Name Key Substituents/Ring Modifications Molecular Formula Molecular Weight CAS Number
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile Pyran core, pyrazole substituent, phenyl group C₁₆H₁₁N₅O₂ 329.30 Not provided
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Benzodioxin, pyridine, dimethylaminomethyl group C₂₃H₂₅N₃O₃ 391.46 2306268-61-9
(2Z,6S)-6-{3-chloro-5-[5-(prop-1-yn-1-yl)pyridin-3-yl]thiophen-2-yl}-2-imino-3,6-dimethyltetrahydropyrimidin-4(1H)-one Thiophene, propynylpyridine, imino group C₁₈H₁₇ClN₄OS 372.87 Not provided

Key Observations :

  • Substituent Effects : The target compound’s 6-hydroxy group may confer higher polarity compared to analogs with aryl or alkyl substituents (e.g., phenyl in or benzodioxin in ). This could influence solubility and hydrogen-bonding interactions.
  • Ring Systems: While the target compound has a diazinanone core, analogs like and incorporate pyran or pyridine rings, respectively, altering electronic properties and steric hindrance.
  • Functional Groups: The imino group in and the cyano groups in introduce distinct reactivity, such as susceptibility to nucleophilic attack or participation in cycloadditions, which differ from the hydroxyl and amino groups in the target compound.

Analog-Specific Methods :

  • Compound : Synthesized via refluxing malononitrile or ethyl cyanoacetate with a pyrazole-containing precursor in 1,4-dioxane .
  • Compound : Features a thiophene-propynylpyridine moiety, suggesting Sonogashira coupling or thiophene functionalization steps, though explicit details are absent in the evidence.

Crystallographic and Computational Analysis

The SHELX software suite, widely used for small-molecule crystallography , could resolve the target compound’s crystal structure, as demonstrated for analogs like . Key parameters would include hydrogen-bonding networks between the amino/hydroxyl groups and the diazinanone carbonyl.

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Weight ~160–180 (estimated) 329.30 391.46 372.87
Predicted logP ~0.5–1.2 ~1.8–2.5 ~3.0–3.5 ~2.5–3.0
Key Reactivity Sites 2-amino, 6-hydroxy, 4-ketone Pyrazole NH, cyano groups Benzodioxin, pyridine NH Thiophene S, imino group

Research Implications

The structural and functional diversity among these compounds highlights opportunities for tailored design. For instance:

  • Drug Discovery : The target compound’s polarity may favor CNS penetration compared to lipophilic analogs like .
  • Material Science : Hydrogen-bonding motifs in the target compound could enable supramolecular assembly, contrasting with the π-π stacking observed in aryl-substituted analogs .

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